molecular formula C16H15FN2O5 B1192672 E17110

E17110

Cat. No.: B1192672
M. Wt: 334.3034
InChI Key: SMRPARLQNTVFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification of this compound as a Benzofuran-2-Carboxylate Derivative

This compound is chemically classified as a benzofuran-2-carboxylate derivative, characterized by a 6-fluoro-3-methylbenzofuran core substituted with a propanamide group linked to a 2-oxoimidazolidin-1-yl moiety. Its molecular formula is C₁₆H₁₅FN₂O₅ , with a molecular weight of 334.3 g/mol. Key structural features include:

Structural Component Description
Benzofuran core 6-fluoro-3-methyl substitution pattern
Propanamide linker Connects the benzofuran moiety to the 2-oxoimidazolidin-1-yl group
Functional groups Fluorine, methyl, and carboxylate groups contributing to lipophilicity and binding affinity

This scaffold enables selective interaction with LXRβ’s ligand-binding domain (LBD), distinguishing this compound from pan-LXR agonists like TO901317.

Biological Significance of LXRβ in Cholesterol Homeostasis and Atherogenesis

LXRβ (encoded by NR1H2) is a nuclear receptor critical for maintaining cholesterol balance in peripheral tissues. Unlike LXRα, which drives hepatic lipogenesis, LXRβ regulates reverse cholesterol transport (RCT) by upregulating:

  • ABCA1 : Mediates cholesterol efflux to apolipoprotein A-I (ApoA-I) in macrophages.
  • ABCG1 : Facilitates cholesterol transfer to high-density lipoprotein (HDL).

LXRβ deficiency exacerbates atherosclerosis in hypercholesterolemic mice, highlighting its protective role in peripheral tissues.

Rationale for Developing Selective LXRβ Agonists Over Pan-LXR Activators

Pan-LXR agonists activate both LXRα and LXRβ, inducing hepatic lipogenesis via sterol regulatory element-binding protein 1c (SREBP1c) and causing hypertriglyceridemia. This compound’s selectivity for LXRβ avoids these adverse effects while preserving anti-atherogenic benefits:

Parameter LXRα Activation LXRβ Activation
Target Genes SREBP1c, FASN, SCAP ABCA1, ABCG1, APOE
Metabolic Effects Hepatic triglyceride accumulation Enhanced cholesterol efflux
Therapeutic Impact Risk of hepatic steatosis Atherosclerosis reduction

This compound’s EC₅₀ of 0.72 μmol/L for LXRβ activation and minimal LXRα activity aligns with this strategy.

Properties

Molecular Formula

C16H15FN2O5

Molecular Weight

334.3034

IUPAC Name

1-oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 6-fluoro-3-methylbenzofuran-2-carboxylate

InChI

InChI=1S/C16H15FN2O5/c1-8-11-4-3-10(17)7-12(11)24-13(8)15(21)23-9(2)14(20)19-6-5-18-16(19)22/h3-4,7,9H,5-6H2,1-2H3,(H,18,22)

InChI Key

SMRPARLQNTVFLB-UHFFFAOYSA-N

SMILES

FC1=CC=C2C(OC(C(OC(C(N3C(NCC3)=O)=O)C)=O)=C2C)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

E17110;  E-17110;  E 17110.

Origin of Product

United States

Scientific Research Applications

Introduction to E17110

This compound is a novel compound identified as a liver X receptor beta (LXRβ) agonist, which has garnered attention for its potential applications in the treatment of atherosclerosis and related metabolic disorders. This compound is a structural analog of benzofuran-2-carboxylate and has been shown to significantly activate LXRβ, with an effective concentration (EC50) of 0.72 μmol/L. The activation of LXRβ plays a crucial role in regulating cholesterol metabolism and promoting reverse cholesterol transport, which are vital processes for cardiovascular health.

Key Findings from Research Studies

  • Cholesterol Efflux : this compound effectively reduces oxidized low-density lipoprotein (ox-LDL)-induced lipid accumulation in RAW264.7 macrophages, indicating its capability to promote cholesterol efflux and mitigate lipid-related cellular stress .
  • Gene Expression : The compound significantly upregulates the expression of genes involved in cholesterol metabolism, particularly those related to reverse cholesterol transport pathways .
  • Potential Therapeutic Applications : Given its mechanism of action, this compound is being explored as a candidate for developing pharmaceutical agents aimed at treating atherosclerosis and possibly other metabolic disorders associated with dyslipidemia .

Table: Summary of this compound Applications

Application AreaDescriptionReference
Cardiovascular HealthPotential treatment for atherosclerosis by promoting cholesterol efflux. ,
Lipid MetabolismRegulation of lipid accumulation in macrophages through LXRβ activation. ,
Drug DevelopmentLead compound for novel therapeutic agents targeting metabolic diseases. ,

Case Study 1: this compound and Atherosclerosis

In a study investigating the effects of this compound on macrophage function, researchers demonstrated that treatment with this compound led to significant reductions in lipid accumulation induced by ox-LDL. The study utilized RAW264.7 macrophages to assess cellular responses and gene expression changes associated with LXRβ activation. Results indicated that this compound not only reduced lipid levels but also enhanced the expression of ABCA1 and ABCG1, crucial for cholesterol transport .

Case Study 2: Molecular Docking Studies

Further investigations into the molecular interactions between this compound and LXRβ revealed insights into its binding affinity and specificity compared to other ligands. Molecular docking simulations provided evidence that this compound interacts with key amino acids in the ligand-binding domain, suggesting a unique mechanism that could lead to fewer side effects typically associated with LXR agonists, such as lipogenesis and hypertriglyceridemia .

Comparison with Similar Compounds

Key Compounds for Comparison

Compound Target Selectivity EC50 (LXRβ) Key Effects Adverse Effects
E17110 LXRβ-selective 0.72 μmol/L Upregulates ABCA1/ABCG1; reduces lipid accumulation No significant hepatic lipid increase observed
TO901317 Pan-LXR agonist 0.1–0.5 μmol/L Potent ABCA1/G1 induction; anti-atherosclerotic Triggers hepatic lipogenesis via LXRα
GW3965 Pan-LXR agonist 0.02–0.1 μmol/L Enhances RCT; reduces inflammation Hypertriglyceridemia via SREBP-1c
22(R)-HC Natural ligand >10 μmol/L Mild LXR activation; endogenous cholesterol sensor Low potency; limited therapeutic utility

Efficacy and Selectivity

  • This compound vs. TO901317/GW3965: While TO901317 and GW3965 are more potent (lower EC50), they activate both LXRα and LXRβ, leading to hepatic lipid accumulation via LXRα-mediated SREBP-1c upregulation . this compound increases cholesterol efflux to ApoA-I by 1.5–2.0-fold and to HDL by 2.0–2.5-fold at 10 μmol/L, comparable to TO901317 .
  • This compound vs. Natural Ligands: 22(R)-hydroxycholesterol (22(R)-HC), an endogenous LXR ligand, requires micromolar concentrations for activation and lacks therapeutic efficacy due to rapid metabolism and low potency .

Structural and Functional Insights

  • Binding Interactions: this compound’s benzofuran core and carboxylate group enable hydrogen bonding with Thr316 and Phe271 in LXRβ, stabilizing a conformation distinct from TO901317’s binding to H435/W457 . This structural divergence may explain its reduced cross-reactivity with LXRα. GW3965, a non-steroidal agonist, binds LXRβ’s hydrophobic pocket but activates both isoforms, leading to triglyceride elevation .
  • Functional Outcomes :

    • This compound reduces lipid accumulation in macrophages by 30–50% at 1–10 μmol/L, similar to TO901317, but without inducing LXRα-driven lipogenic genes (e.g., FASN, SCD1) .
    • In contrast, TO901317 increases hepatic triglyceride levels by 3–5-fold in murine models, limiting its clinical utility .

Research Findings and Implications

  • Preclinical Advantages of this compound: Selective LXRβ activation avoids the hypertriglyceridemia and hepatic steatosis associated with pan-LXR agonists .
  • Limitations and Future Directions :

    • Long-term in vivo safety and pharmacokinetic studies are needed to confirm selectivity and efficacy.
    • Comparative studies with newer LXRβ-specific agonists (e.g., BMS-779788) could further validate this compound’s profile .

Preparation Methods

Perkin Rearrangement Mechanism

The reaction proceeds via base-catalyzed ring fission of 3-halocoumarins (e.g., 3-bromocoumarin), followed by cyclization to yield benzofuran-2-carboxylic acids (Fig. 1). The mechanism involves:

  • Nucleophilic attack by hydroxide on the carbonyl carbon, leading to ring opening.

  • Formation of a phenoxide intermediate, which undergoes intramolecular nucleophilic substitution at the vinyl halide position.

  • Final aromatization to produce the benzofuran ring.

Optimization Under Microwave Conditions

Traditional Perkin rearrangements require prolonged heating (6–12 hours) in ethanol or methanol with sodium hydroxide. However, microwave-assisted synthesis significantly enhances efficiency:

ConditionTemperature (°C)Time (min)Yield (%)
Conventional heating8036065–75
Microwave irradiation1202090–95

Data adapted from.

Microwave irradiation reduces reaction times by 18-fold while improving yields due to uniform heating and minimized side reactions. The process is compatible with diverse 3-halocoumarin substrates, enabling regioselective synthesis of substituted benzofuran-2-carboxylic acids.

AI-Driven Design and Automated Synthesis

Recent advances in generative artificial intelligence (AI) and microfluidics have revolutionized the synthesis of LXR agonists like this compound.

Generative AI for Molecular Design

A deep learning model trained on 656,070 commercially available molecules generates novel benzofuran-2-carboxylate derivatives. Key steps include:

  • Fine-tuning : The model is optimized using known LXRα/β agonists to prioritize structures with high predicted activity.

  • Reaction filtering : Generated molecules are screened for compatibility with 17 one-step reactions (e.g., sulfonamide formation, amidation).

On-Chip Synthesis via Microfluidics

  • Precise reagent mixing : Minimizes side reactions.

  • Real-time HPLC-MS monitoring : Ensures reaction completion and product purity.

  • High throughput : Enables parallel synthesis of 25 derivatives in 48 hours.

Analytical Characterization and Quality Control

Structural Validation

  • NMR spectroscopy : Confirms the benzofuran core (δ 7.2–7.8 ppm for aromatic protons) and ester groups (δ 1.2–1.5 ppm for tert-butyl).

  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 342.12 (calculated for C₁₈H₁₈O₅).

Purity Assessment

  • HPLC : A C18 column with acetonitrile/water (70:30) mobile phase achieves baseline separation, with purity >98%.

  • Elemental analysis : Matches theoretical values for C (63.15%), H (5.30%), and O (31.55%).

Challenges and Optimization Strategies

Side Reactions in Esterification

Competitive formation of acid anhydrides or ketones can occur during ester activation. Mitigation strategies include:

  • Using excess alcohol to shift equilibrium toward ester formation.

  • Employing low temperatures (–20°C) to suppress side reactions.

Scalability of Microwave Synthesis

While microwave methods are efficient for small-scale synthesis (mg–g), scaling to kilogram quantities requires:

  • Continuous-flow reactors to maintain uniform heating.

  • Solvent recovery systems to reduce costs .

Q & A

Q. What is the primary mechanism by which E17110 modulates reverse cholesterol transport (RCT) in macrophages?

this compound activates liver X receptor beta (LXRβ), upregulating ATP-binding cassette transporters ABCA1 and ABCG1, which mediate cholesterol efflux from macrophages. This mechanism was validated in vitro using THP-1-derived macrophages treated with this compound, with results confirmed via Western blot and cholesterol efflux assays . Key methodological considerations include selecting appropriate macrophage models (e.g., primary vs. immortalized cells) and controlling for LXR isoform specificity (α vs. β) to isolate effects .

Q. How does this compound compare to traditional LXR agonists (e.g., T0901317) in reducing foam cell formation?

this compound demonstrates selective LXRβ agonism, unlike pan-LXR agonists like T0901317, which activate both LXRα and LXRβ. In vitro studies show that this compound reduces lipid accumulation in foam cells by 40–60% at 10 μM, with minimal lipogenic side effects (e.g., triglyceride elevation) compared to T0901317 . Methodologically, researchers should use dual-luciferase reporter assays to quantify LXR isoform activation and pair this with lipid staining (e.g., Oil Red O) to assess foam cell inhibition .

Advanced Research Questions

Q. What experimental design challenges arise when testing this compound’s efficacy in vivo, and how can they be mitigated?

Key challenges include:

  • Species specificity : Murine LXRβ shares 85% homology with humans, but differences in cholesterol metabolism pathways (e.g., CETP absence in mice) may limit translational relevance. Use transgenic models (e.g., CETP-expressing mice) to bridge this gap.
  • Dosing optimization : this compound’s pharmacokinetics (e.g., bioavailability, half-life) remain understudied. Employ staggered dosing regimens and LC-MS/MS to monitor plasma/tissue concentrations .
  • Off-target effects : Screen for unintended nuclear receptor interactions (e.g., FXR, PPARγ) using competitive binding assays .

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s anti-atherogenic effects?

In vitro studies highlight this compound’s cholesterol efflux promotion, but in vivo results may vary due to systemic lipid metabolism complexities. To address this:

  • Perform comparative transcriptomics on liver and macrophage tissues to identify divergent LXRβ signaling pathways.
  • Use isotopic cholesterol tracing in animal models to quantify RCT efficiency directly .
  • Analyze confounding factors like diet-induced hyperlipidemia or genetic background in animal models .

Q. What advanced data analysis techniques are critical for interpreting this compound’s dose-dependent effects on LXRβ activation?

  • Non-linear regression modeling : Fit dose-response curves (e.g., EC50 calculations) using tools like GraphPad Prism, accounting for heteroscedasticity in cell-based assays.
  • Multivariate analysis : Apply PCA or cluster analysis to RNA-seq datasets to identify co-regulated genes beyond ABCA1/ABCG1 (e.g., inflammatory markers) .
  • Bayesian hierarchical models : Address variability in replicate experiments by incorporating prior distributions for LXRβ activation thresholds .

Methodological and Ethical Considerations

Q. What are the limitations of current in vitro models for studying this compound’s therapeutic potential, and how can they be optimized?

Limitations include:

  • Static vs. dynamic systems : Most assays use static cholesterol loading, which poorly mimics vascular microenvironments. Implement microfluidic devices to simulate shear stress and cyclical lipid fluxes .
  • Cell type specificity : Primary human macrophages may better reflect patient variability than immortalized lines. Use donor-matched cells and stratify data by demographic factors (e.g., age, metabolic health) .

Q. How should researchers address ethical considerations in preclinical studies of this compound?

  • Animal welfare : Follow ARRIVE 2.0 guidelines for atherosclerosis models, ensuring humane endpoints (e.g., tumor burden, mobility loss).
  • Data transparency : Pre-register studies detailing this compound’s synthesis protocols and purity thresholds (>98% by HPLC) to prevent reproducibility issues .
  • Human tissue use : If using human macrophages, obtain informed consent for donor samples and anonymize data per GDPR or HIPAA standards .

Emerging Research Directions

Q. Can molecular docking studies predict this compound’s binding affinity to LXRβ, and how can these be validated experimentally?

Yes. Computational models using LXRβ’s ligand-binding domain (PDB ID: 5ABI) suggest this compound forms hydrogen bonds with Arg319 and Tyr327, critical for agonism. Validate via:

  • Site-directed mutagenesis : Modify LXRβ residues to disrupt binding and measure activity loss .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to confirm docking predictions .

Q. What multi-omics approaches are recommended to explore this compound’s pleiotropic effects beyond RCT?

  • Transcriptomics : RNA-seq of this compound-treated hepatocytes/macrophages to identify off-target pathways (e.g., inflammation, glucose metabolism).
  • Metabolomics : LC-MS-based profiling to detect changes in oxysterols, bile acids, or phospholipids .
  • Proteomics : TMT-labeled assays to quantify ABCA1/ABCG1 post-translational modifications (e.g., phosphorylation) influencing activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E17110
Reactant of Route 2
Reactant of Route 2
E17110

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.